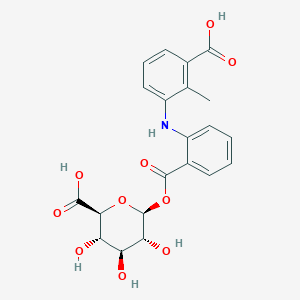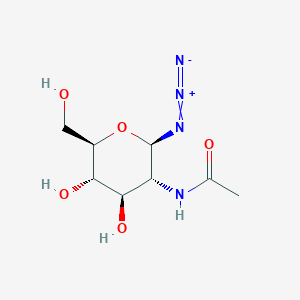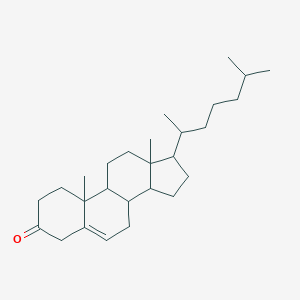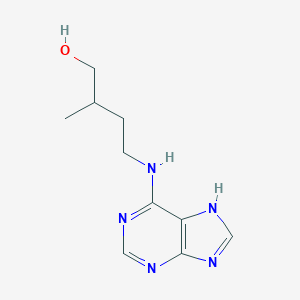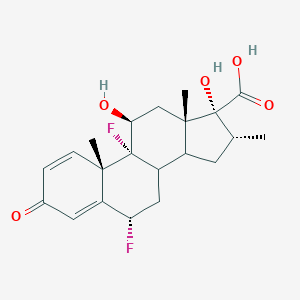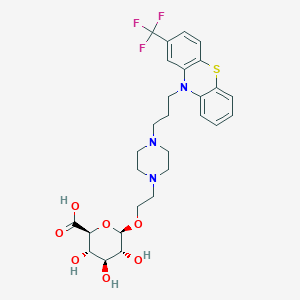![molecular formula C17H21N5 B023500 1-Tert-butil-3-(3-metilbencil)-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 956025-83-5](/img/structure/B23500.png)
1-Tert-butil-3-(3-metilbencil)-1H-pirazolo[3,4-d]pirimidin-4-amina
Descripción general
Descripción
3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.
Aplicaciones Científicas De Investigación
Inhibidor de las quinasas de tirosina de la familia Src
Este compuesto es un potente, reversible, ATP-competitivo e inhibidor permeable a las células de las quinasas de tirosina de la familia Src . Es más de 800 veces más selectivo para el mutante v-Src I338G (IC 50 = 1,5 nM) en comparación con el v-Src de tipo salvaje (IC 50 = 1,0 µM). También inhibe Fyn de tipo salvaje (IC 50 = 600 nM) .
Reacciones en la posición bencílica
La posición bencílica del compuesto puede experimentar diversas reacciones. Por ejemplo, los haluros bencílicos 1° típicamente reaccionan a través de una vía SN2, mientras que los haluros bencílicos 2° y 3° típicamente reaccionan a través de una vía SN1, a través del carbocatión estabilizado por resonancia .
Análisis de la vía de fosforilación oxidativa micobacteriana
Esta clase de compuestos, incluido el compuesto más potente (19), se puede utilizar como una nueva herramienta para analizar la vía de fosforilación oxidativa micobacteriana . Los valores de IC50 del compuesto más potente (19) son 6,2 μM frente a BCG y 7,3 μM frente a N0145-Mtb .
Síntesis química
El compuesto se puede utilizar en síntesis química. Por ejemplo, se puede utilizar en la síntesis de diversos éteres, como se ve en el catálogo de Sigma-Aldrich .
Investigación farmacéutica
El compuesto se puede utilizar en la investigación farmacéutica debido a sus propiedades inhibitorias sobre ciertas quinasas de tirosina . Esto lo convierte en un posible candidato para el desarrollo de fármacos.
Investigación bioquímica
En la investigación bioquímica, el compuesto se puede utilizar para estudiar los efectos de la inhibición de ciertas enzimas, como las quinasas de tirosina de la familia Src . Esto puede proporcionar información valiosa sobre el papel que desempeñan estas enzimas en diversos procesos biológicos.
Mecanismo De Acción
Target of Action
The compound, also known as 4-AMINO-1-TERT-BUTYL-3-(3-METHYLBENZYL)PYRAZOLO[3,4-D]PYRIMIDINE, is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src compared to wild-type v-Src . It also inhibits wild-type Fyn .
Mode of Action
The compound competes with ATP, thereby inhibiting the activity of Src-family tyrosine kinases . This inhibition is reversible and highly selective, especially for the I338G mutant v-Src .
Biochemical Pathways
The inhibition of Src-family tyrosine kinases by this compound affects various biochemical pathways. Src-family tyrosine kinases play crucial roles in cellular proliferation, survival, and differentiation. Therefore, the inhibition of these kinases can lead to changes in these cellular processes .
Result of Action
The inhibition of Src-family tyrosine kinases by this compound can lead to changes in cellular proliferation, survival, and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of the I338G mutant v-Src .
Análisis Bioquímico
Biochemical Properties
These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to inhibit Src-family tyrosine kinases , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
These reactions could potentially influence the interactions of this compound with biomolecules, leading to changes in enzyme activity and gene expression .
Propiedades
IUPAC Name |
1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCOTGCSHZKHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647754 | |
| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-83-5 | |
| Record name | 3Mb-PP1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3MB-PP1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



